molecular formula C6H8Cl2N4 B3155605 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine CAS No. 805316-71-6

2,6-Dichloro-N4-methylpyridine-3,4,5-triamine

Cat. No.: B3155605
CAS No.: 805316-71-6
M. Wt: 207.06 g/mol
InChI Key: PLWPRGKDZCUGAW-UHFFFAOYSA-N
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Description

2,6-Dichloro-N4-methylpyridine-3,4,5-triamine is a chemical compound with the molecular formula C6H8Cl2N4. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine typically involves the chlorination of N4-methylpyridine-3,4,5-triamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, utilizing high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N4-methylpyridine-3,4,5-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a pyridine oxide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N4-methylpyridine-3,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2,6-dichloro-4-N-methylpyridine-3,4,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N4/c1-11-4-2(9)5(7)12-6(8)3(4)10/h9-10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWPRGKDZCUGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC(=C1N)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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